molecular formula C26H25N3O5S B289973 3-Amino-2-[(4-methoxyanilino)-oxomethyl]-4-(4-methoxyphenyl)-6-methyl-5-thieno[2,3-b]pyridinecarboxylic acid ethyl ester

3-Amino-2-[(4-methoxyanilino)-oxomethyl]-4-(4-methoxyphenyl)-6-methyl-5-thieno[2,3-b]pyridinecarboxylic acid ethyl ester

Cat. No. B289973
M. Wt: 491.6 g/mol
InChI Key: GHAXJTROTHGKSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-2-[(4-methoxyanilino)-oxomethyl]-4-(4-methoxyphenyl)-6-methyl-5-thieno[2,3-b]pyridinecarboxylic acid ethyl ester is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as TAK-659 and is known to exhibit potent inhibitory effects on various kinases, making it a promising candidate for the treatment of various diseases.

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Santilli, Kim, & Wanser (1971) described a novel method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carb-oxylic acids, which are structurally related to the compound . This research highlighted a versatile approach to synthesizing various derivatives.
  • Wang et al. (2017) focused on X-ray powder diffraction data for a similar compound used in the synthesis of anticoagulants, demonstrating the potential for these compounds in pharmaceutical applications.

Heterocyclic Chemistry

  • Research by Volovenko et al. (1983) explored the reactions of arylacetonitriles with esters to form new heterocyclic systems. This shows the versatility of thieno[2,3-b]pyridine derivatives in synthesizing novel heterocycles.
  • The work of Chigorina, Bespalov, & Dotsenko (2019) on N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides also contributes to understanding the chemical behavior and potential applications of these compounds in generating diverse heterocycles.

Application in Dye and Pigment Chemistry

  • Wang, Zhao, Qian, & Huang (2018) studied the synthesis of azo dyes using compounds with structural similarities. This research indicates the utility of such chemicals in developing new dyes and pigments with enhanced stability.

Potential in Pharmaceutical Development

properties

Molecular Formula

C26H25N3O5S

Molecular Weight

491.6 g/mol

IUPAC Name

ethyl 3-amino-4-(4-methoxyphenyl)-2-[(4-methoxyphenyl)carbamoyl]-6-methylthieno[2,3-b]pyridine-5-carboxylate

InChI

InChI=1S/C26H25N3O5S/c1-5-34-26(31)19-14(2)28-25-21(20(19)15-6-10-17(32-3)11-7-15)22(27)23(35-25)24(30)29-16-8-12-18(33-4)13-9-16/h6-13H,5,27H2,1-4H3,(H,29,30)

InChI Key

GHAXJTROTHGKSD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N=C2C(=C1C3=CC=C(C=C3)OC)C(=C(S2)C(=O)NC4=CC=C(C=C4)OC)N)C

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1C3=CC=C(C=C3)OC)C(=C(S2)C(=O)NC4=CC=C(C=C4)OC)N)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-2-[(4-methoxyanilino)-oxomethyl]-4-(4-methoxyphenyl)-6-methyl-5-thieno[2,3-b]pyridinecarboxylic acid ethyl ester
Reactant of Route 2
3-Amino-2-[(4-methoxyanilino)-oxomethyl]-4-(4-methoxyphenyl)-6-methyl-5-thieno[2,3-b]pyridinecarboxylic acid ethyl ester
Reactant of Route 3
Reactant of Route 3
3-Amino-2-[(4-methoxyanilino)-oxomethyl]-4-(4-methoxyphenyl)-6-methyl-5-thieno[2,3-b]pyridinecarboxylic acid ethyl ester
Reactant of Route 4
Reactant of Route 4
3-Amino-2-[(4-methoxyanilino)-oxomethyl]-4-(4-methoxyphenyl)-6-methyl-5-thieno[2,3-b]pyridinecarboxylic acid ethyl ester
Reactant of Route 5
Reactant of Route 5
3-Amino-2-[(4-methoxyanilino)-oxomethyl]-4-(4-methoxyphenyl)-6-methyl-5-thieno[2,3-b]pyridinecarboxylic acid ethyl ester

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